molecular formula C11H9BrN2O2 B12445743 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

Cat. No.: B12445743
M. Wt: 281.10 g/mol
InChI Key: PDTBCPQKUWVVGZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a heterocyclic organic compound that contains both an imidazole ring and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromobenzaldehyde and glyoxal.

    Formation of Imidazole Ring: The imidazole ring is formed through a cyclization reaction involving glyoxal and an amine source, such as ammonium acetate, under acidic conditions.

    Introduction of Carboxylic Acid Group: The carboxylic acid group is introduced through a carboxylation reaction, often using carbon dioxide or a carboxylating agent like diethyl carbonate.

    Final Product Isolation: The final product is isolated through crystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the imidazole ring and the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common Reagents and Conditions

    Nucleophilic Aromatic Substitution: Common reagents include nucleophiles like amines or thiols, and conditions often involve polar aprotic solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted phenyl derivatives, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact molecular pathways can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-bromophenyl)-1H-imidazole-4-carboxylic acid: Similar structure but lacks the methyl group at the 5-position.

    2-(4-chlorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    2-(4-bromophenyl)-5-ethyl-1H-imidazole-4-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

The uniqueness of 2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity and biological activity. The presence of the bromine atom and the methyl group can affect its electronic properties and steric interactions, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H9BrN2O2

Molecular Weight

281.10 g/mol

IUPAC Name

2-(4-bromophenyl)-5-methyl-1H-imidazole-4-carboxylic acid

InChI

InChI=1S/C11H9BrN2O2/c1-6-9(11(15)16)14-10(13-6)7-2-4-8(12)5-3-7/h2-5H,1H3,(H,13,14)(H,15,16)

InChI Key

PDTBCPQKUWVVGZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C2=CC=C(C=C2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.